molecular formula C12H15NO4 B6291943 Ethyl 2-methyl-2-(2-nitrophenyl) propanoate CAS No. 126802-50-4

Ethyl 2-methyl-2-(2-nitrophenyl) propanoate

Cat. No. B6291943
CAS RN: 126802-50-4
M. Wt: 237.25 g/mol
InChI Key: DOPXTTBUVJTHCI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(2-nitrophenyl) propanoate is a chemical compound with the molecular formula C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da . This compound is also known by its IUPAC name, Ethyl 2-methyl-2-(3-nitrophenyl)propanoate .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure includes an ester functional group, which is a carbonyl group adjacent to an ether group.


Physical And Chemical Properties Analysis

This compound has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da . More detailed physical and chemical property data was not available in the retrieved information.

Mechanism of Action

Ethyl 2-mEthyl 2-methyl-2-(2-nitrophenyl) propanoate-2-(2-nitrophenyl) propanoate acts as an electrophile, which means that it is able to react with nucleophiles such as amines, alcohols, and carboxylic acids. When it reacts with these nucleophiles, it forms new covalent bonds, which can then be used to synthesize a variety of different compounds.
Biochemical and Physiological Effects
Ethyl 2-mthis compound-2-(2-nitrophenyl) propanoate has no known physiological or biochemical effects. It is not known to be toxic or to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

Ethyl 2-mEthyl 2-methyl-2-(2-nitrophenyl) propanoate-2-(2-nitrophenyl) propanoate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and boiling point. It is also relatively inexpensive and easy to obtain. However, it is also a relatively reactive compound, which can make it difficult to control in some experiments.

Future Directions

There are a number of potential future directions for research involving Ethyl 2-methyl-2-(2-nitrophenyl) propanoate 2-mthis compound-2-(2-nitrophenyl) propanoate. This compound could be used in the synthesis of a variety of different compounds, including pharmaceuticals, dyes, and other organic compounds. It could also be used in the synthesis of polymers, catalysts, and other materials. Additionally, it could be used in the synthesis of fluorescent probes, which could be used in a variety of biochemical and diagnostic assays. Finally, it could be used to study the mechanisms of action of other compounds, as it is a relatively reactive compound.

Synthesis Methods

Ethyl 2-mEthyl 2-methyl-2-(2-nitrophenyl) propanoate-2-(2-nitrophenyl) propanoate can be synthesized in a two-step process. The first step involves the reaction of this compound 2-mthis compound-2-nitropropionate with 2-nitrophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form this compound 2-mthis compound-2-(2-nitrophenyl) propanoate. The second step involves the reaction of this compound 2-mthis compound-2-(2-nitrophenyl) propanoate with an acid, such as hydrochloric acid, to form this compound 2-mthis compound-2-nitropropanoate.

Scientific Research Applications

Ethyl 2-mEthyl 2-methyl-2-(2-nitrophenyl) propanoate-2-(2-nitrophenyl) propanoate has a number of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, it is used in the synthesis of fluorescent probes, which are used in a variety of biochemical and diagnostic assays.

Safety and Hazards

Specific safety and hazard information for Ethyl 2-methyl-2-(2-nitrophenyl) propanoate was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures including wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl 2-methyl-2-(2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-17-11(14)12(2,3)9-7-5-6-8-10(9)13(15)16/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPXTTBUVJTHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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